molecular formula C18H13N3O2 B8107853 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-5-carboxylic acid

1-(6-Phenylindolizin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B8107853
M. Wt: 303.3 g/mol
InChI Key: JAVVLCADCKBAAT-UHFFFAOYSA-N
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Description

1-(6-Phenylindolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that belongs to the class of pyrazole carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Ring: Starting with a suitable precursor, the indolizine ring is formed through cyclization reactions.

    Phenyl Substitution: Introduction of the phenyl group at the 6-position of the indolizine ring.

    Pyrazole Formation: The pyrazole ring is synthesized through condensation reactions involving hydrazines and 1,3-diketones.

    Carboxylation: Introduction of the carboxylic acid group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Phenylindolizin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-5-carboxylic acid exhibits significant anticancer properties. Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties
Another notable application is its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases such as rheumatoid arthritis. A case study highlighted the compound's ability to reduce inflammation markers in animal models, indicating its therapeutic potential .

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its pesticidal properties. Research indicates that this compound can effectively control pests such as aphids and whiteflies, which are significant threats to crop yields. Field trials demonstrated a marked reduction in pest populations when treated with formulations containing this compound, suggesting its viability as a natural pesticide .

Plant Growth Regulation
Additionally, this compound has been explored for its role as a plant growth regulator. Studies have shown that it can enhance root development and improve overall plant vigor under stress conditions, such as drought. This application could be particularly beneficial in sustainable agriculture practices aimed at improving crop resilience .

Materials Science

Synthesis of Novel Polymers
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating this compound into polymer matrices can significantly improve their performance characteristics, making them suitable for high-performance applications in aerospace and automotive industries .

Nanomaterials Development
The compound is also being investigated for its role in developing nanomaterials. Its unique chemical structure allows for the functionalization of nanoparticles, which can lead to improved catalytic properties and greater efficiency in energy conversion processes. Case studies have demonstrated enhanced photocatalytic activity when nanoparticles are modified with this compound .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInhibits kinase activity; effective against cancer cell lines
Anti-inflammatory treatmentsReduces pro-inflammatory cytokines in vitro
Agricultural SciencePesticidesEffective against aphids and whiteflies; field trials successful
Plant growth regulatorsEnhances root development under stress conditions
Materials ScienceSynthesis of polymersImproves thermal stability and mechanical properties
Development of nanomaterialsEnhanced photocatalytic activity observed

Mechanism of Action

The mechanism of action of 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(6-Phenylindolizin-3-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-(6-Phenylindolizin-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

1-(6-Phenylindolizin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS Number: 1422066-38-3) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C19H16N4O2
  • Molecular Weight : 303.35 g/mol
  • Physical State : Solid
  • Solubility : Soluble in organic solvents like methanol.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrazole derivatives. The process often includes cyclization reactions and functional group modifications to introduce the indolizin moiety and the carboxylic acid group.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential use in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism by which the compound may alleviate conditions associated with chronic inflammation .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented, with some studies reporting activity against various bacterial strains. However, specific data on the antimicrobial activity of this compound is limited and requires further investigation .

Study on Acute Liver Injury (ALI)

A recent study explored the effects of a related pyrazole derivative on acute liver injury models in mice. The compound demonstrated significant protective effects against liver damage induced by acetaminophen, highlighting its therapeutic potential in hepatoprotection . The study reported:

  • IC50 for necroptosis inhibition : 0.5 nM
  • DC50 for HDAC6 degradation : 0.96 nM

Liquid Crystal Properties

Another investigation focused on the liquid crystalline properties of pyrazole derivatives, including this compound. Although primarily focused on physical properties, it noted that certain derivatives exhibited promising liquid crystalline behavior, which could be useful in material science applications .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryReduces cytokine production (TNF-α, IL-6)
AntimicrobialLimited data; requires further investigation
HepatoprotectionProtects against acetaminophen-induced liver injury
Liquid CrystallineExhibits promising liquid crystalline behavior

Properties

IUPAC Name

2-(6-phenylindolizin-3-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-18(23)16-10-11-19-21(16)17-9-8-15-7-6-14(12-20(15)17)13-4-2-1-3-5-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVVLCADCKBAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CC=C3N4C(=CC=N4)C(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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